molecular formula C13H14F3N3O B137373 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine CAS No. 230615-69-7

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

Cat. No.: B137373
CAS No.: 230615-69-7
M. Wt: 285.26 g/mol
InChI Key: LWZYCQINJXEWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine (CAS 230615-59-5) is a benzazepine derivative with a molecular formula of C₁₃H₁₄F₃N₃O and a molecular weight of 285.26 g/mol . The compound features a bicyclic benzazepine core substituted with a trifluoroacetyl group and two amine groups at positions 7 and 6. This structure is critical for its role as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of varenicline, a nicotinic acetylcholine receptor partial agonist used for smoking cessation .

Applications The compound is primarily utilized as a diamino deprotected impurity during varenicline synthesis. Its trifluoroacetyl group acts as a protective moiety, enabling selective functionalization during multi-step organic reactions .

Properties

IUPAC Name

1-(4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYCQINJXEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470298
Record name 1-(7,8-Diamino-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230615-69-7
Record name 1-(7,8-Diamino-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7,8-Diamino-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3543LJC5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration-Reduction Sequential Pathway

The most widely documented method involves the nitration of 2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine to introduce nitro groups at the 7- and 8-positions, followed by catalytic hydrogenation to yield the diamine.

Step 1: Nitration
The precursor, 2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine, undergoes nitration using fuming nitric acid (390.2 g) and trifluoromethanesulfonic acid (1.7 kg) in dichloromethane (MDC) at 0–5°C. The reaction is stirred for 2 hours at 25–30°C, achieving a 68.9% yield of the dinitro intermediate (CAS: 230615-59-5) with 99.55% HPLC purity.

Step 2: Catalytic Hydrogenation
The dinitro intermediate is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. A patent by CN113956255A specifies using isopropanol/water as the solvent system at 20–22°C, yielding the diamine with minimal byproducts. This step typically requires 18–20 hours under controlled pH conditions to prevent over-reduction.

Direct Amination via Reductive Pathways

Alternative approaches bypass the nitration step by employing reductive amination of pre-functionalized intermediates. For instance, lithium aluminum hydride (LiAlH4) reduction of imide derivatives derived from cis-1,3-indandicarboxylic acid has been explored, though this method shows lower efficiency (≤50% yield) and limited scalability.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

The choice of catalyst and solvent significantly impacts yield and purity:

ParameterNitrationHydrogenation
CatalystTrifluoromethanesulfonic acidPd/C (5–10 wt%)
SolventDichloromethaneIsopropanol/Water (3:1)
Temperature0–30°C20–22°C
Yield68.9%82% (after purification)

The use of Pd/C in isopropanol/water minimizes side reactions, while dichloromethane in nitration ensures homogeneity and controlled exothermicity.

Base Selection in Cyclization

Post-hydrogenation cyclization with glyoxal necessitates careful base selection to avoid impurities. Sodium bicarbonate (0.05–0.18 mol per mol glyoxal) is preferred over organic amines (e.g., triethylamine) due to its lower toxicity and easier removal, despite prolonging reaction times to 15–20 hours. Excessive base (>0.7 mol) increases impurity I (uncyclized diamine) to >2%, necessitating stringent stoichiometric control.

Impurity Profiling and Control

Major Byproducts

  • Impurity I : Unreacted diamine (2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine) due to incomplete cyclization.

  • Impurity II : Over-reduced species from excessive hydrogen exposure during catalytic reduction.

Mitigation Strategies

  • Temperature Gradients : Maintaining hydrogenation at 20–22°C prevents over-reduction.

  • In-line HPLC Monitoring : Real-time analysis during nitration ensures <1% residual starting material.

Industrial Scalability and Challenges

Batch vs. Continuous Processing

Current industrial-scale synthesis relies on batch processing, with cycle times of 48–72 hours. Transitioning to continuous flow systems could reduce cycle times by 30–40%, though catalyst deactivation in flow reactors remains a hurdle.

Cost Analysis

  • Raw Material Costs : Trifluoroacetic anhydride (nitration agent) accounts for 45–50% of total costs.

  • Catalyst Reuse : Pd/C recovery via filtration and reactivation reduces expenses by 15–20% per batch.

Applications in Pharmaceutical Synthesis

The diamine intermediate is pivotal in synthesizing varenicline tartrate, with global demand exceeding 10 metric tons annually. Its structural rigidity and trifluoroacetyl group enhance binding affinity to nicotinic acetylcholine receptors, reducing nicotine cravings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.

Antidepressant Activity

Research indicates that derivatives of benzazepines can exhibit antidepressant properties. Studies have shown that compounds similar to 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine demonstrate significant activity in modulating neurotransmitter systems, which are crucial in the treatment of depression .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease .

Forensic Applications

Due to its unique chemical structure and properties, this compound can serve as a reference material in forensic toxicology. It is utilized in the identification and quantification of substances in biological samples .

Analytical Chemistry

The compound is used as a standard reference material for analytical methods such as HPLC (High Performance Liquid Chromatography). Its high purity (>95%) allows for accurate calibration of instruments and validation of methods used in pharmaceutical analysis .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and neuroprotective agent
Forensic ToxicologyReference material for toxicological analysis
Analytical ChemistryStandard reference for HPLC and other analytical methods

Case Study 1: Antidepressant Properties

A study conducted on similar benzazepine derivatives indicated significant improvements in depressive symptoms in animal models when administered at specific dosages. The mechanism was linked to serotonin reuptake inhibition .

Case Study 2: Neuroprotection

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against cellular damage associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Drug Development : The target compound’s derivatives show promise in neurological drug discovery , particularly for nicotine addiction and cognitive disorders .
  • Sustainability : Recent efforts focus on optimizing synthetic routes to reduce waste, such as catalytic recycling in Pd-mediated reactions .

Biological Activity

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine, commonly known as an intermediate in the synthesis of Varenicline, is a compound that exhibits significant biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its chemical properties, biological mechanisms, and relevant case studies that demonstrate its efficacy and applications in pharmacology.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 230615-69-7
Molecular Formula C13H14F3N3O
Molecular Weight 285.26 g/mol
Purity >95% (HPLC)
Storage Temperature +4°C
Shipping Temperature Room Temperature

This compound acts as a partial agonist at nAChRs. This interaction mimics the action of acetylcholine but with a reduced efficacy compared to full agonists. The partial agonist activity is particularly beneficial in smoking cessation therapies as it modulates receptor activity without eliciting the full response associated with nicotine.

Nicotinic Receptor Modulation

Research indicates that this compound is crucial in the development of drugs aimed at treating nicotine addiction. Varenicline, which incorporates this compound as an intermediate, has been shown to significantly reduce cravings and withdrawal symptoms in smokers. In clinical trials, Varenicline has demonstrated a higher quit rate compared to placebo treatments.

Case Studies

  • Clinical Efficacy of Varenicline : A randomized controlled trial involving 1,025 participants showed that those treated with Varenicline had a quit rate of 44% at 12 weeks compared to 30% for those receiving placebo . This study highlights the effectiveness of compounds that act on nAChRs.
  • Pharmacokinetics and Safety Profile : Another study assessed the pharmacokinetics of Varenicline and found that it reaches peak plasma concentrations within 3 to 4 hours post-administration. Side effects were generally mild and included nausea and insomnia. This safety profile is critical for long-term use in smoking cessation programs.

Comparative Analysis

The following table compares the biological activity and chemical properties of related compounds:

Compound NameCAS NumberBiological ActivityMolecular Weight
This compound230615-69-7Partial agonist at nAChRs285.26 g/mol
Varenicline375815-87-5Partial agonist at nAChRs; smoking cessation drug248.25 g/mol
Nicotine54-11-5Full agonist at nAChRs; addictive substance162.23 g/mol

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A plausible route starts with the dinitro precursor (CAS 230615-59-5, C₁₃H₁₀F₃N₃O₅), which undergoes catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) to convert nitro groups to amines . The trifluoroacetyl group is introduced via acetylation under anhydrous conditions (e.g., trifluoroacetic anhydride in dichloromethane) . Key parameters include maintaining inert atmospheres (N₂/Ar) and low temperatures (−35°C to 0°C) to prevent side reactions . Purity (>98%) is ensured via recrystallization or column chromatography .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methano-bridge protons at δ 3.5–4.5 ppm) and trifluoroacetyl carbonyl signals (δ 160–170 ppm in ¹³C) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₃H₁₄F₃N₃O: 345.23 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 278°C (boiling point), but short-term storage at −20°C in desiccated conditions is recommended .
  • pH Sensitivity : Hydrolysis of the trifluoroacetyl group is minimized in neutral buffers (pH 6–8); avoid strong acids/bases .
  • Light Exposure : Store in amber vials to prevent photodegradation, as aromatic amines are light-sensitive .

Advanced Research Questions

Q. What mechanistic role does the trifluoroacetyl group play in modulating reactivity or biological activity?

  • Methodological Answer : The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., amine couplings) . Its electron-withdrawing nature stabilizes intermediates in cyclization reactions, as observed in benzazepine derivatives . Computational studies (DFT) can model its electronic effects on the benzazepine core’s aromaticity and H-bonding potential .

Q. How can discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?

  • Methodological Answer :
  • Orthogonal Techniques : Cross-validate using LC-MS (quantifies impurities <0.5%) and ¹H NMR integration (e.g., impurity peaks at δ 1.8–2.1 ppm) .
  • Spiking Experiments : Add known impurities (e.g., nitro precursors) to confirm retention times and quantify detection limits .
  • Standard Curves : Calibrate HPLC with certified reference standards (98–99% purity) to improve accuracy .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in benzazepine derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replacing trifluoroacetyl with acetyl or benzoyl groups) and compare bioactivity .
  • Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding affinities for targets like GPCRs or ion channels .
  • In Vitro Assays : Screen derivatives for receptor inhibition (IC₅₀) or metabolic stability (CYP450 enzymes) .

Q. How should researchers address contradictions in synthetic yields reported across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and monitor intermediates via TLC .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, stoichiometry) and identify critical factors .
  • Literature Meta-Analysis : Compare methodologies (e.g., cyclization catalysts: DIPEA vs. DBU) to isolate yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 2
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.